5-Fluoro-6-methylisoquinoline-1-carboxylic acid
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Overview
Description
5-Fluoro-6-methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₈FNO₂. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 1st position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 6-methylisoquinoline.
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major products are substituted isoquinoline derivatives.
Scientific Research Applications
5-Fluoro-6-methylisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoquinoline: Lacks the methyl and carboxylic acid groups.
6-Methylisoquinoline: Lacks the fluorine and carboxylic acid groups.
Isoquinoline-1-carboxylic acid: Lacks the fluorine and methyl groups.
Uniqueness
5-Fluoro-6-methylisoquinoline-1-carboxylic acid is unique due to the combination of its fluorine, methyl, and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-fluoro-6-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
CQERFXUEWARNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)C(=O)O)F |
Origin of Product |
United States |
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